

Preparing Stock Solutions of LY2794193: An Application Note and Protocol

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Compound of Interest

Compound Name: LY2794193

Cat. No.: B15618070

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This document provides detailed protocols for the preparation of stock solutions of **LY2794193**, a potent and selective mGlu3 receptor agonist. Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results in both in vitro and in vivo studies.

Compound Information

A summary of the key chemical and physical properties of **LY2794193** is presented in Table 1. This information is essential for accurate calculation of concentrations and for understanding the compound's handling and storage requirements.

Table 1: Chemical and Physical Properties of **LY2794193**

Property	Value	Reference
Molecular Weight	334.32 g/mol	[1]
Formula	C ₁₆ H ₁₈ N ₂ O ₆	[1][2]
Appearance	White to off-white solid	[1]
CAS Number	2173037-97-1	[1]

Storage and Stability

Proper storage of **LY2794193**, both in its solid form and in solution, is crucial to maintain its integrity and activity.

- **Solid Compound:** The powdered form of **LY2794193** should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[\[1\]](#)
- **Stock Solutions:** Once dissolved, it is recommended to store stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year.[\[1\]](#) To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Experimental Protocols for Stock Solution Preparation

The choice of solvent and the preparation method will depend on the intended application, i.e., in vitro cellular assays or in vivo animal studies.

Protocol for Preparing a High-Concentration DMSO Stock Solution (for in vitro use)

This protocol outlines the preparation of a high-concentration primary stock solution in dimethyl sulfoxide (DMSO), which is a common solvent for in vitro experiments.

Materials:

- **LY2794193** powder
- Anhydrous, high-purity DMSO (use newly opened DMSO as it is hygroscopic)[\[1\]](#)
- Sterile, conical-bottom polypropylene tubes
- Vortex mixer
- Ultrasonic bath

Procedure:

- **Weighing:** Accurately weigh the desired amount of **LY2794193** powder in a sterile microcentrifuge tube.
- **Solvent Addition:** Add the calculated volume of DMSO to achieve the target concentration. A high concentration of up to 200 mg/mL (598.23 mM) in DMSO is achievable.^[1]
- **Dissolution:**
 - Vortex the tube vigorously for 1-2 minutes.
 - If the compound is not fully dissolved, use an ultrasonic bath to aid dissolution.^[1] Sonicate in short bursts to avoid overheating the solution.
 - Visually inspect the solution to ensure it is clear and free of any particulate matter.
- **Aliquoting and Storage:** Aliquot the stock solution into sterile, single-use tubes and store at -80°C or -20°C as recommended.

Table 2: Example Volumes for Preparing DMSO Stock Solutions

Desired Concentration	Mass of LY2794193	Volume of DMSO
10 mM	1 mg	299.11 µL
50 mM	5 mg	299.11 µL
100 mM	10 mg	299.11 µL

Protocols for Preparing Formulations for in vivo Use

For animal studies, it is often necessary to prepare a formulation that is biocompatible and suitable for the chosen route of administration. Here are two established protocols.

This formulation is suitable for subcutaneous (s.c.) or other parenteral routes of administration.

Materials:

- High-concentration DMSO stock solution of **LY2794193** (e.g., 50 mg/mL)
- 20% (w/v) Sulfobutyl ether- β -cyclodextrin (SBE- β -CD) in sterile saline
- Sterile tubes

Procedure:

- Prepare the SBE- β -CD solution: Dissolve SBE- β -CD in sterile saline to a final concentration of 20% (w/v).
- Dilution: To prepare the final formulation, add the DMSO stock solution to the SBE- β -CD solution in a 1:9 ratio (10% DMSO, 90% of 20% SBE- β -CD in saline). For example, to prepare 1 mL of the final solution, add 100 μ L of a 50 mg/mL DMSO stock to 900 μ L of the 20% SBE- β -CD solution.
- Mixing: Mix thoroughly by vortexing or gentle inversion until the solution is clear. This protocol can achieve a solubility of at least 5 mg/mL (14.96 mM).^{[1][3]}

This formulation can be used for subcutaneous (s.c.) or oral (p.o.) administration.

Materials:

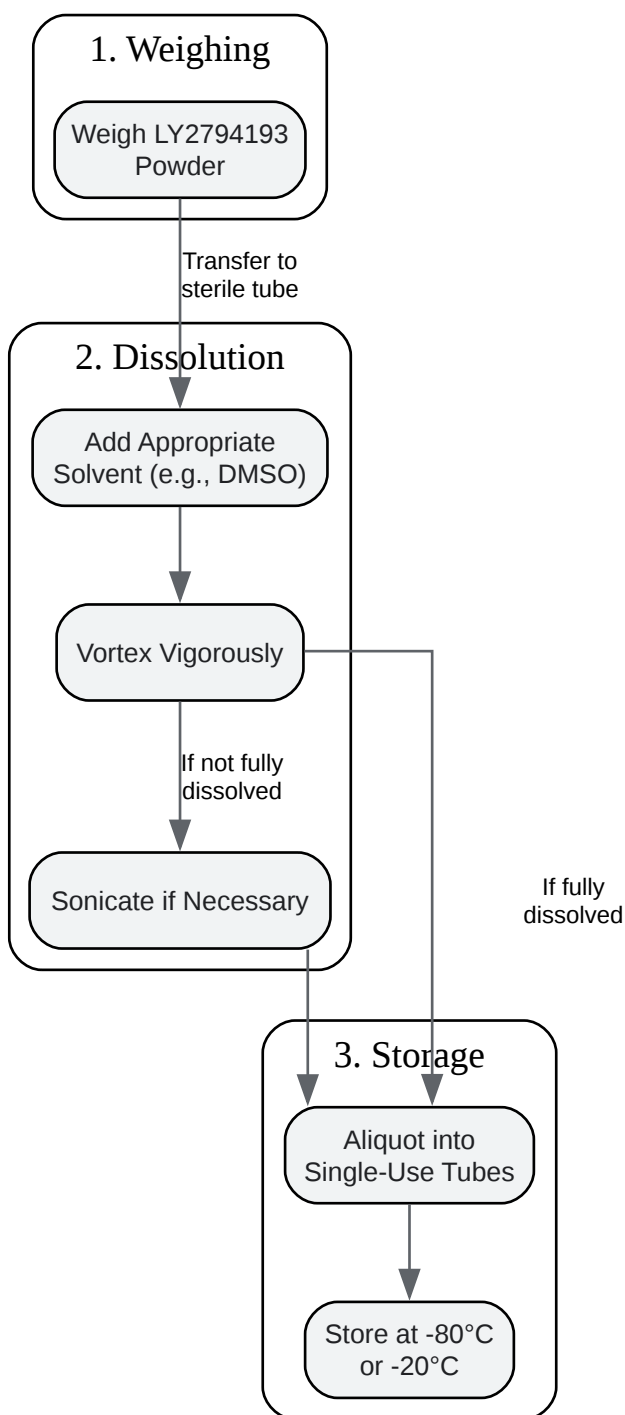
- High-concentration DMSO stock solution of **LY2794193** (e.g., 50 mg/mL)
- Sterile corn oil
- Sterile tubes

Procedure:

- Dilution: To prepare the final formulation, add the DMSO stock solution to the corn oil in a 1:9 ratio (10% DMSO, 90% corn oil). For instance, to make 1 mL of the final solution, add 100 μ L of a 50 mg/mL DMSO stock to 900 μ L of corn oil.
- Mixing: Mix thoroughly until a clear and homogenous solution is obtained. This method also yields a solubility of at least 5 mg/mL (14.96 mM).^{[1][3]}

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for preparing **LY2794193** stock solutions and the signaling pathway it modulates.



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Caption: Workflow for Preparing **LY2794193** Stock Solutions.



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Caption: **LY2794193** Signaling Pathway via mGlu3 Receptor.

Conclusion

The protocols described in this application note provide a comprehensive guide for the preparation of **LY2794193** stock solutions for both in vitro and in vivo research. Adherence to these guidelines for solvent selection, preparation techniques, and storage conditions will help ensure the quality and consistency of experimental outcomes.

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